molecular formula C11H16O3 B14374030 2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one CAS No. 89567-16-8

2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one

Cat. No.: B14374030
CAS No.: 89567-16-8
M. Wt: 196.24 g/mol
InChI Key: HZMIUXICSXETNU-UHFFFAOYSA-N
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Description

2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one is an organic compound with a unique structure that includes a pyran ring and a hexenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one typically involves the reaction of hex-5-en-1-ol with a suitable pyranone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyran ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a saturated alkyl chain .

Scientific Research Applications

2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the hexenyl side chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one is unique due to the presence of both the pyran ring and the hexenyl side chain, which confer distinct chemical and biological properties.

Properties

CAS No.

89567-16-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

6-hex-5-enyl-2-hydroxy-2H-pyran-5-one

InChI

InChI=1S/C11H16O3/c1-2-3-4-5-6-10-9(12)7-8-11(13)14-10/h2,7-8,10-11,13H,1,3-6H2

InChI Key

HZMIUXICSXETNU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1C(=O)C=CC(O1)O

Origin of Product

United States

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